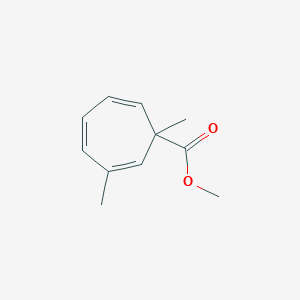
Methyl 1,3-dimethylcyclohepta-2,4,6-triene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1,3-dimethylcyclohepta-2,4,6-triene-1-carboxylate is an organic compound characterized by a seven-membered ring with three double bonds and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,3-dimethylcyclohepta-2,4,6-triene-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the photochemical reaction of benzene with diazomethane, followed by esterification .
Industrial Production Methods: Industrial production may involve the pyrolysis of cyclohexene derivatives in the presence of dichlorocarbene, followed by methylation and esterification steps. These processes are optimized for yield and purity, ensuring the compound is suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Methyl 1,3-dimethylcyclohepta-2,4,6-triene-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds or the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
Methyl 1,3-dimethylcyclohepta-2,4,6-triene-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in organometallic chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of Methyl 1,3-dimethylcyclohepta-2,4,6-triene-1-carboxylate involves its interaction with molecular targets through its reactive double bonds and ester group. These interactions can lead to the formation of covalent bonds with target molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Cycloheptatriene: A related compound with a similar ring structure but lacking the ester group.
Methylcyclohexene: Another related compound with a six-membered ring and a methyl group.
Properties
CAS No. |
62360-27-4 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
methyl 1,3-dimethylcyclohepta-2,4,6-triene-1-carboxylate |
InChI |
InChI=1S/C11H14O2/c1-9-6-4-5-7-11(2,8-9)10(12)13-3/h4-8H,1-3H3 |
InChI Key |
FCEVUAJDRZRZPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C=CC=C1)(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















